Product packaging for H-Arg-Arg-Arg-Arg-Trp-Trp-NH2(Cat. No.:)

H-Arg-Arg-Arg-Arg-Trp-Trp-NH2

Cat. No.: B12353990
M. Wt: 1014.2 g/mol
InChI Key: MGQHBRDQUJRCLN-UJARKJSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Arginine- and Tryptophan-Rich Peptides in Biological Systems

Peptides rich in arginine and tryptophan are a notable class of molecules with diverse and potent biological activities. nih.gov These peptides are often characterized by their ability to interact with and traverse cellular membranes, a property critical to their roles as antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). chalmers.se Their efficacy is deeply rooted in the synergistic interplay between the constituent amino acid residues.

The functionality of these peptides is largely dictated by the physicochemical properties of their cationic and aromatic amino acid residues.

Cationic Residues (Arginine): The guanidinium (B1211019) group of arginine confers a strong positive charge at physiological pH. scispace.com This positive charge is crucial for the initial electrostatic attraction of the peptide to the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and teichoic acids. nih.govscispace.com Arginine's ability to form multiple hydrogen bonds further stabilizes these interactions. nih.govmdpi.com Studies have shown that a higher arginine content can enhance the cellular uptake of peptides. chalmers.se

Aromatic Residues (Tryptophan): Tryptophan, with its large, hydrophobic indole (B1671886) side chain, exhibits a strong preference for the interfacial region of lipid bilayers. nih.gov This characteristic allows it to anchor the peptide into the membrane, facilitating disruption of the membrane structure or translocation into the cell. nih.govscispace.com The aromatic nature of tryptophan also enables it to participate in cation-pi interactions with arginine residues, further enhancing peptide-membrane binding. nih.gov

The combination of cationic and aromatic residues often results in amphipathic structures, which are crucial for the biological activity of many membrane-active peptides. nih.gov

Overview of H-Arg-Arg-Arg-Arg-Trp-Trp-NH2 as a Synthetic Peptide Model

This compound serves as an archetypal model for studying the principles governing the activity of arginine- and tryptophan-rich peptides. Its well-defined sequence and synthetic origin allow for controlled experimental conditions, free from the complexities of naturally derived peptide mixtures.

As its name denotes, this compound is a hexapeptide, meaning it is composed of a chain of six amino acids. nih.gov The sequence consists of four consecutive arginine residues followed by two tryptophan residues. The "H-" at the N-terminus indicates a free amino group, while the "-NH2" at the C-terminus signifies that the terminal carboxyl group has been amidated. This C-terminal amidation is a common feature in many naturally occurring bioactive peptides, as it can increase stability against enzymatic degradation and enhance biological activity by neutralizing the negative charge of the carboxyl group.

Table 1: Structural Properties of this compound

PropertyValue
Sequence This compound
Amino Acid Composition 4 x Arginine, 2 x Tryptophan
Classification Synthetic Hexapeptide
N-Terminus Free Amino Group (H-)
C-Terminus Amide (-NH2)

The defined structure of this compound makes it an invaluable tool in several areas of research:

Cell-Penetrating Peptide (CPP) Studies: The high density of cationic arginine residues suggests potential for this peptide to act as a CPP, capable of transporting molecular cargo across cell membranes. chalmers.se Research in this area focuses on elucidating the mechanisms of cellular uptake and the efficiency of cargo delivery.

Membrane Interaction Studies: The peptide serves as a model to investigate the fundamental biophysical principles of peptide-lipid interactions. nih.gov Techniques such as fluorescence spectroscopy and circular dichroism can be employed to study how the peptide binds to and alters the structure of artificial and cellular membranes.

Structure-Activity Relationship (SAR) Studies: By systematically substituting amino acids within the this compound sequence, researchers can determine the key structural features required for its biological activity. beilstein-journals.org This information is crucial for the rational design of new peptides with enhanced potency and specificity.

Research Gaps and Future Directions for this compound Studies

Despite its utility as a model peptide, there remain several areas for further investigation:

Detailed Mechanistic Studies: While the general roles of arginine and tryptophan are understood, the precise molecular mechanism by which this compound and similar peptides exert their effects is still under investigation. High-resolution structural studies of the peptide bound to membrane mimics would provide significant insights.

Specificity and Selectivity: A critical area of research is understanding and improving the selectivity of such peptides for microbial cells over host cells. Future studies could focus on modifying the peptide sequence to enhance this selectivity, thereby reducing potential toxicity.

Intracellular Targets: For peptides that translocate into the cell, identifying their intracellular targets is a key research goal. Understanding these interactions could reveal novel mechanisms of action beyond membrane disruption.

In Vivo Efficacy and Stability: While many studies are conducted in vitro, more research is needed to evaluate the efficacy and stability of this compound and its analogs in complex biological environments and in vivo models.

The continued study of this compound and related synthetic peptides holds great promise for advancing our understanding of fundamental biological processes and for the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H71N21O6 B12353990 H-Arg-Arg-Arg-Arg-Trp-Trp-NH2

Properties

Molecular Formula

C46H71N21O6

Molecular Weight

1014.2 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C46H71N21O6/c47-29(11-5-17-57-43(49)50)38(69)63-32(14-6-18-58-44(51)52)39(70)64-33(15-7-19-59-45(53)54)40(71)65-34(16-8-20-60-46(55)56)41(72)67-36(22-26-24-62-31-13-4-2-10-28(26)31)42(73)66-35(37(48)68)21-25-23-61-30-12-3-1-9-27(25)30/h1-4,9-10,12-13,23-24,29,32-36,61-62H,5-8,11,14-22,47H2,(H2,48,68)(H,63,69)(H,64,70)(H,65,71)(H,66,73)(H,67,72)(H4,49,50,57)(H4,51,52,58)(H4,53,54,59)(H4,55,56,60)/t29-,32-,33-,34-,35-,36-/m0/s1

InChI Key

MGQHBRDQUJRCLN-UJARKJSPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Synthesis and Derivatization Strategies for H Arg Arg Arg Arg Trp Trp Nh2 and Analogues

Solid-Phase Peptide Synthesis (SPPS) Methodologies

SPPS has become the standard for peptide synthesis due to its efficiency and amenability to automation. chempep.com The core principle involves the covalent attachment of the C-terminal amino acid to a solid support, followed by the sequential addition of N-terminally protected amino acids. Each cycle of amino acid addition consists of a deprotection step to free the N-terminal amine, followed by a coupling step to form a new peptide bond.

Fmoc-Based SPPS Protocols

The most widely used chemistry for SPPS is the fluorenylmethyloxycarbonyl (Fmoc) strategy. rsc.org This method utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. The side chains of reactive amino acids are protected by acid-labile groups. This orthogonal protection scheme allows for the selective removal of the Fmoc group at each step of the synthesis without affecting the side-chain protecting groups or the linkage of the peptide to the resin. iris-biotech.de The milder conditions used in Fmoc chemistry, compared to the older Boc-based methods, make it compatible with a wider range of sensitive amino acids and modifications. nih.gov

The choice of solid support is critical for a successful synthesis, as it determines the nature of the C-terminus of the final peptide and the conditions required for its cleavage. chempep.com For the synthesis of a C-terminal amide peptide like H-Arg-Arg-Arg-Arg-Trp-Trp-NH2, a Rink Amide resin is a common choice. However, other resins like Tritylchloride and Wang resins are also central to SPPS for different applications.

Tritylchloride Resin (and 2-Chlorotrityl Chloride Resin): These resins are highly acid-sensitive, which allows for the cleavage of the peptide from the support under very mild acidic conditions (e.g., 1% TFA in DCM). chempep.comiris-biotech.de This is particularly advantageous for the synthesis of protected peptide fragments that can be used in subsequent segment condensation strategies. chempep.com The steric bulk of the trityl group also helps to minimize side reactions like diketopiperazine formation, which can be problematic with C-terminal glycine (B1666218) or proline residues. sigmaaldrich.com

Wang Resin: This is one of the most widely used resins for the synthesis of peptides with a C-terminal carboxylic acid. iris-biotech.debiotage.com The peptide is attached to the resin via a benzyl (B1604629) ester linkage, which is readily cleaved by moderate treatment with trifluoroacetic acid (TFA), typically 50-95% TFA in a suitable solvent. chempep.comiris-biotech.de

Resin TypeTypical ApplicationCleavage ConditionsKey Advantages
Tritylchloride Resin Synthesis of protected peptide fragments, C-terminal acidsVery mild acid (e.g., 1% TFA) chempep.combiotage.comMinimizes racemization during loading; allows for synthesis of fully protected peptides. sigmaaldrich.combiotage.com
Wang Resin Synthesis of C-terminal peptide acidsModerate acid (e.g., 50-95% TFA) chempep.comiris-biotech.deWidely used and cost-effective for standard peptide acid synthesis. chempep.com
Rink Amide Resin Synthesis of C-terminal peptide amidesConcentrated TFA biotage.comDirect synthesis of peptide amides; loading is a standard amide bond formation. biotage.com

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amine of the resin-bound peptide requires an activating agent, or coupling reagent. The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing side reactions, especially racemization.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is a highly efficient aminium-based coupling reagent widely used in SPPS. peptide.comsigmaaldrich.com It reacts with the carboxylic acid of the Fmoc-amino acid to form an activated species that readily reacts with the N-terminal amine of the peptide chain. creative-peptides.com HBTU is known for its rapid reaction times and high coupling yields, making it suitable for synthesizing long or difficult peptides. creative-peptides.com However, excess HBTU can lead to the guanidinylation of the N-terminal amine, a side reaction that caps (B75204) the peptide chain and prevents further elongation. peptide.com

HOBt (1-Hydroxybenzotriazole): HOBt is an additive commonly used in conjunction with carbodiimide (B86325) coupling reagents like DIC (N,N'-diisopropylcarbodiimide) or on its own as part of reagents like HBTU. peptide.comomanchem.com Its primary role is to suppress racemization during the activation and coupling steps. creative-peptides.comrsc.org HOBt reacts with the activated amino acid to form an OBt ester, which is less prone to racemization and couples efficiently to the amine. peptide.com While HBTU generally offers higher reaction efficiency, HOBt is particularly effective at preventing racemization. creative-peptides.com

Coupling Reagent/AdditiveStructure TypePrimary FunctionKey Characteristics
HBTU Aminium SaltCoupling AgentHigh reaction efficiency, rapid coupling, suitable for long peptides. creative-peptides.com
HOBt BenzotriazoleAdditive/Co-reagentSuppresses racemization, improves yield and purity. peptide.comcreative-peptides.com

To prevent unwanted side reactions during peptide synthesis, the reactive side chains of certain amino acids must be protected. For the this compound sequence, the guanidinium (B1211019) group of arginine and the indole (B1671886) ring of tryptophan require robust protection.

Arginine (Arg): The guanidinium group of arginine is strongly basic and nucleophilic. In Fmoc SPPS, it is typically protected with a sulfonyl-based group. The most common protecting group for arginine is Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) . rsc.orgnih.gov The Pbf group is sufficiently stable to the basic conditions used for Fmoc removal (20% piperidine (B6355638) in DMF) but is readily cleaved by TFA during the final deprotection step. peptide.com It is generally preferred over older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) because it is removed more rapidly and reduces the risk of side reactions, particularly the alkylation of tryptophan residues during cleavage. peptide.compeptide.com

Tryptophan (Trp): The indole side chain of tryptophan is susceptible to oxidation and alkylation by carbocations generated during the acidic cleavage step. To prevent this, the indole nitrogen is protected, most commonly with the Boc (tert-butyloxycarbonyl) group. nih.gov The Boc group is acid-labile and is removed simultaneously with the Pbf groups on arginine and other side-chain protecting groups during the final TFA cleavage. peptide.com

Amino AcidSide Chain Functional GroupCommon Protecting Group (Fmoc SPPS)Rationale for Use
Arginine (Arg) GuanidiniumPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Stable to piperidine, readily cleaved by TFA; less prone to causing Trp alkylation than Pmc. rsc.orgpeptide.com
Tryptophan (Trp) IndoleBoc (tert-butyloxycarbonyl)Prevents oxidation and alkylation of the indole ring during synthesis and cleavage. nih.gov

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly Trifluoroacetic acid (TFA). wpmucdn.com However, the cleavage process generates highly reactive carbocations from the protecting groups (e.g., tert-butyl cations from Boc and Pbf groups), which can reattach to sensitive residues like tryptophan, leading to byproducts. wpmucdn.comwpmucdn.com To prevent these side reactions, a "cleavage cocktail" containing TFA and various scavengers is used.

For a peptide containing multiple arginine and tryptophan residues, a carefully formulated cocktail is essential. "Reagent R" is a cocktail specifically designed for peptides with sulfonyl-protected arginine residues and is also recommended for tryptophan-containing peptides. peptide.com

Common Scavengers and Their Functions:

Water (H₂O): Scavenges tert-butyl cations. wpmucdn.com

Triisopropylsilane (TIS): A potent reducing scavenger that effectively traps trityl and other carbocations. iris-biotech.de

Thioanisole: A scavenger that helps prevent the reattachment of protecting groups to tryptophan and minimizes other side reactions. peptide.com

1,2-Ethanedithiol (EDT): A scavenger that is particularly effective in preventing the alkylation of tryptophan and protecting cysteine residues if present. iris-biotech.de

A typical cleavage cocktail for an Arg- and Trp-rich peptide might be "Reagent K" or a variation thereof.

Cleavage Cocktail ComponentTypical Percentage (v/v)Primary Function
Trifluoroacetic Acid (TFA) 82.5% - 95%Cleaves peptide from resin and removes protecting groups. iris-biotech.de
Phenol 5%Scavenger for carbocations, protects tyrosine. iris-biotech.de
Water 2.5% - 5%Scavenges tert-butyl cations. wpmucdn.comiris-biotech.de
Thioanisole 5%Protects tryptophan residues. peptide.com
Triisopropylsilane (TIS) 1% - 2.5%Reduces and traps carbocations. iris-biotech.de
1,2-Ethanedithiol (EDT) 2.5% - 3%Protects tryptophan and cysteine residues. peptide.comiris-biotech.de

After cleavage, the peptide is typically precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). iris-biotech.de

Challenges in SPPS for Arginine-Containing Sequences

The synthesis of peptides rich in arginine, such as this compound, presents specific difficulties.

Aggregation: Poly-arginine sequences are prone to inter- and intra-chain aggregation during synthesis. This can lead to incomplete deprotection and coupling reactions, resulting in deletion sequences and low yields. The aggregation is often mediated by hydrogen bonding between the peptide chains. Strategies to overcome this include using specialized resins (e.g., PEG-grafted resins), elevated temperatures, or chaotropic salts. nih.gov

Coupling Difficulty: The bulky Pbf protecting group on arginine can sterically hinder the coupling reaction, sometimes requiring longer reaction times or double coupling protocols to ensure complete reaction.

Side Reactions during Cleavage: As mentioned, the primary challenge during the final deprotection is the potential for the electrophilic Pbf group to be transferred to the nucleophilic indole ring of tryptophan, a side reaction known as tryptophan alkylation. peptide.com The use of effective scavenger cocktails and the more labile Pbf group (compared to Pmc) are key strategies to mitigate this issue. peptide.com

Solubility: Arginine-rich peptides can sometimes be difficult to dissolve in common organic solvents used for SPPS, which can complicate the synthesis and purification processes. nih.gov

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS) represents a classical and versatile methodology for constructing peptides. ekb.egspringernature.com In this approach, amino acids are sequentially coupled in a homogenous solution, with purification of the intermediate peptide after each step. The formation of the amide bond between an acid and an amine is a condensation reaction that involves the elimination of water. ekb.eg A critical aspect of this strategy is the use of protecting groups for the α-amino and carboxyl functionalities, as well as for the reactive side chains of amino acids like arginine and tryptophan. ekb.eg

For arginine-containing peptides, the synthesis can be performed using side-chain unprotected arginine residues that have an acid-removable alpha-amino protecting group. google.com This approach can increase the atom economy and reduce the number of impurities generated during the final cleavage step. rsc.org The coupling of side-chain unprotected arginine can be performed on a nascent peptide that already contains a tryptophan residue. google.com It is also possible to couple a tryptophan residue after the unprotected arginine has been added. google.com

The indole side chain of tryptophan is often protected to prevent side reactions. google.com A common protecting group is the formyl (For) group (Boc-Trp(For)-OH), which can be removed using a base. google.com The choice of protecting groups and the conditions for their removal must be carefully selected to avoid affecting other parts of the peptide. ekb.eg

Fragment Condensation Techniques

Fragment condensation is a powerful strategy for the synthesis of larger peptides. springernature.com This technique involves the synthesis of smaller, protected peptide fragments which are then coupled together in solution or on a solid support. springernature.comresearchgate.net This approach can be more efficient than the stepwise addition of single amino acids for long sequences. springernature.com

In the context of this compound, a possible strategy would involve the synthesis of two or more fragments, such as H-Arg-Arg-Arg-OH and H-Arg-Trp-Trp-NH2, which are then joined. The key challenge in fragment condensation is to achieve high coupling yields without racemization of the C-terminal amino acid of the acylating fragment. researchgate.net Specialized coupling reagents and optimized reaction conditions are employed to minimize this risk. The "swelling volume" method, where reactants are added in a minimal volume of a solvent that swells the resin, has been shown to achieve high coupling yields with only a small molar excess of the peptide fragment in solution. researchgate.net

Chemical Modifications and Bioconjugation

Chemical modification and bioconjugation are employed to enhance the properties of peptides, such as their stability, cellular uptake, or to introduce new functionalities.

The N-terminus of a peptide is a common site for modification due to the unique reactivity of its α-amino group compared to the ε-amino groups of lysine (B10760008) side chains. ccspublishing.org.cnu-tokyo.ac.jp The pKa of the N-terminal α-amine is typically in the range of 6-8, whereas the pKa of the lysine ε-amine is around 10, allowing for selective modification by controlling the pH of the reaction. ccspublishing.org.cnu-tokyo.ac.jp

While direct examples of ferrocenoyl or ruthenocenoyl modification of this compound are not detailed in the provided search results, the principles of N-terminal modification are well-established. Strategies often involve reacting the peptide with an activated form of the moiety to be attached, such as an N-Hydroxysuccinimide (NHS) ester or an aldehyde, under conditions that favor reaction at the N-terminus. ccspublishing.org.cn For instance, 2-ethynylbenzaldehydes have been used for the selective N-terminal modification of various peptides and proteins, achieving good to excellent selectivity. nih.gov This type of modification allows for the introduction of unique electrochemical or photophysical properties conferred by the organometallic group.

Creating multivalent or branched constructs of peptides can significantly enhance their biological activity. nih.gov This is often achieved by synthesizing peptide dendrimers where multiple peptide chains are attached to a central core. For arginine-rich peptides, multivalency can increase the local concentration of positive charges, which may improve interactions with cell membranes. nih.gov

The synthesis of branched peptides can be accomplished using solid-phase techniques. nih.gov A common approach involves using a branching amino acid, such as Fmoc-Lys(Fmoc)-OH, which provides two amino groups for the simultaneous elongation of two peptide chains. nih.gov By repeating this branching step, constructs with four or more peptide arms can be generated. For example, 2- and 4-branched arginine-rich peptide dendrimers have been successfully synthesized and conjugated to cargo molecules. nih.gov Studies have shown that increasing the number of arginine residues, for instance from 8 to 16 in branched constructs, can lead to increased cellular uptake. nih.gov

The design of peptide analogs through amino acid substitution is a key strategy for modulating their structure and function.

The cationic nature of this compound is critical for its function, and this is primarily determined by the arginine residues. Replacing arginine with lysine, another positively charged amino acid, is a common modification to study the role of the guanidinium group versus the ammonium (B1175870) group. nih.gov Although both are positively charged at neutral pH, the guanidinium group of arginine can form more extensive hydrogen bond networks, which is often associated with higher activity in cell-penetrating peptides. nih.govresearchgate.net

Furthermore, the length of the cationic side chain can be modulated by using non-standard amino acid analogs. mdpi.com For arginine, analogs such as (S)-2-amino-4-guanidinobutyric acid (Agb) and homo-arginine (hArg) have shorter (two carbons) and longer (four carbons) side chains, respectively, compared to arginine's three-carbon side chain. mdpi.com Similarly, lysine analogs with varying side-chain lengths exist, such as ornithine (Orn), 2,4-diaminobutyric acid (Dab), and 2,3-diaminopropionic acid (Dap). mdpi.com

Studies on tryptophan-rich antimicrobial peptides have shown that such substitutions can impact activity and stability. mdpi.com For instance, replacing arginine with the shorter analog Agb in one peptide resulted in improved stability against trypsin digestion. mdpi.com However, the effect of these substitutions on the peptide's secondary structure is often minimal, as circular dichroism (CD) spectra of different analogs are frequently similar. mdpi.com

Table 1: Arginine and Lysine Analogs for Peptide Modification

Amino Acid Abbreviation Side Chain Aliphatic Carbons Side Chain Functional Group
Arginine Arg 3 Guanidinium
(S)-2-amino-4-guanidinobutyric acid Agb 2 Guanidinium
homo-Arginine hArg 4 Guanidinium
Lysine Lys 4 Amino
Ornithine Orn 3 Amino
2,4-diaminobutyric acid Dab 2 Amino
2,3-diaminopropionic acid Dap 1 Amino

Amino Acid Substitutions and Analog Design

Stereochemical Modifications (e.g., D-amino acid substitutions in related melanocortin peptides)

The synthesis of analogues of this compound often involves stereochemical modifications to enhance specific properties of the peptide. A primary strategy in peptide design is the substitution of L-amino acids with their D-isomers. This modification can profoundly influence the peptide's conformational properties, receptor binding affinity, selectivity, and, most notably, its stability against enzymatic degradation. nih.govnih.govlifetein.com Peptides composed of L-amino acids are susceptible to proteases, which can limit their therapeutic utility. The introduction of D-amino acids creates peptide bonds that are more resistant to hydrolysis by common proteases, thereby increasing the peptide's in vivo half-life. lifetein.com

In the context of peptides related to this compound, particularly those interacting with melanocortin receptors, D-amino acid substitution is a well-explored strategy. The endogenous melanocortin agonists share a core pharmacophore sequence, His-Phe-Arg-Trp, which is essential for receptor activation. nih.gov Research has shown that strategic replacement of L-amino acids with their D-enantiomers within this core sequence or in flanking regions can significantly alter the pharmacological profile of the resulting analogues. nih.govnih.gov

For instance, the substitution of L-Phenylalanine (Phe) with D-Phenylalanine (D-Phe) in the core melanocortin sequence is a widely adopted modification that has been shown to increase potency at melanocortin receptors. nih.govufl.edu This modification is featured in several synthetic melanocortin analogues. The rationale extends beyond simply enhancing stability; the altered stereochemistry can lock the peptide into a specific bioactive conformation, leading to improved receptor interaction and selectivity.

Studies on conformationally constrained melanotropin peptide analogues have highlighted the importance of stereochemistry at specific positions for agonist binding affinity and receptor selectivity. nih.gov For example, examining analogues of Ac-Nle-c[Asp-His-Phe-Arg-Trp-Ala-Lys]-NH2 at human melanocortin receptors (hMCRs) revealed that stereochemical changes at positions 5, 7, and 9 were critical. The analogue Ac-Nle-c[Asp-His-Phe-Arg-D-Trp9-Ala-Lys]-NH2, for instance, demonstrated a significant 78-fold differentiation in binding affinity between the hMC1R and hMC4R. nih.gov This underscores how a single stereochemical inversion can fine-tune receptor selectivity.

Further research into macrocyclic antagonists derived from the agouti-related protein (AGRP) has also explored D-amino acid scanning. In the scaffold c[Pro-Arg-Phe-Phe-Xxx-Ala-Phe-DPro], systematic substitution of the Arg-Phe-Phe sequence with corresponding D-isomers was performed. nih.gov While these particular modifications in the antagonist scaffold did not convert the ligands into broad-spectrum agonists, they did result in unanticipated agonist activity at the MC1R, illustrating the complex and sometimes unpredictable outcomes of stereochemical changes. nih.gov

The effects of D-amino acid substitutions are not limited to the core pharmacophore. Incorporating D-amino acids in the N- or C-terminal flanking regions of a peptide can also enhance stability while preserving antibody recognition or receptor binding, as demonstrated in studies on MUC2 epitope peptides. nih.gov This strategy allows for the construction of synthetic peptides with both preserved biological function and high resistance to enzymatic degradation. nih.gov

The following table summarizes key findings from studies on related melanocortin peptides where D-amino acid substitutions were made.

Original Peptide/SequenceD-Amino Acid SubstitutionKey FindingReference(s)
Ac-His-Phe -Arg-Trp-NH2Ac-His-D-Phe -Arg-Trp-NH2Increased potency at melanocortin receptors. nih.gov
Ac-Nle-c[Asp-His-Phe-Arg-Trp -Ala-Lys]-NH2Ac-Nle-c[Asp-His-Phe-Arg-D-Trp -Ala-Lys]-NH2Showed a 78-fold greater binding affinity for hMC1R over hMC4R. nih.gov
Ac-Nle-c[Asp-His-Phe -Arg-Trp-Ala-Lys]-NH2Ac-Nle-c[Asp-His-D-Phe -Arg-Trp-Ala-Lys]-NH2Resulted in micromolar binding affinity at the hMC3R and hMC5R, showing the importance of D-Phe7 for potency at these receptors. nih.gov
c[Pro-Arg-Phe-Phe -Asn-Ala-Phe-DPro]Systematic D-isomer substitutions in the Arg-Phe-Phe sequence.Did not convert antagonists to broad agonists, but induced agonist activity at the MC1R. nih.gov
TPTPTGTQTPT (MUC2 epitope)tp TPTGTQtpt (d-amino acids in flanking regions)Retained antibody binding function while showing high resistance to proteolytic degradation. nih.govlifetein.com

These examples from related, well-characterized peptide systems provide a strong basis for applying similar stereochemical modification strategies to the synthesis of this compound analogues. By substituting one or more L-amino acids with their D-counterparts, it is possible to develop novel peptides with enhanced stability and potentially modulated receptor affinity and selectivity.

Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Secondary Structure Determination

Spectroscopic methods are pivotal in understanding the secondary structure and conformational dynamics of peptides like H-Arg-Arg-Arg-Arg-Trp-Trp-NH2.

Circular Dichroism (CD) spectroscopy is a powerful tool for examining the secondary structure of peptides in solution nih.gov. This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides nih.govyoutube.com. The resulting CD spectrum provides information on the peptide's conformational state, including the presence of α-helices, β-sheets, or random coil structures youtube.com.

For arginine- and tryptophan-rich peptides, the CD spectra can be complex. The strong absorbance of the tryptophan side chains in the far-UV region can influence the spectral features typically associated with the peptide backbone nih.gov. In aqueous solutions, peptides similar to this compound often exhibit a random coil conformation. However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE), a transition to a more ordered structure, like an α-helix, may be observed asm.orgconicet.gov.ar. The CD signal at approximately 225 nm is often attributed to the interactions of the tryptophan side chains with the peptide backbone and potential Trp-Trp stacking interactions nih.gov.

Table 1: Typical CD Spectral Features for Arginine-Tryptophan Peptides

Conformation Wavelength (nm) Ellipticity
α-Helix ~222 and ~208 Negative
~190 Positive
β-Sheet ~218 Negative
~195 Positive

Note: The exact values can vary depending on the specific peptide sequence and the solvent conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of peptides in solution nih.gov. Through various NMR experiments, such as COSY, TOCSY, and NOESY, it is possible to assign the resonances of individual protons and determine their spatial proximity nih.gov. This information is then used to calculate a family of structures representing the conformational ensemble of the peptide mdpi.com.

For peptides containing multiple arginine and tryptophan residues, NMR studies can reveal the flexibility of the peptide backbone and the orientation of the side chains nih.gov. The guanidinium (B1211019) group of arginine and the indole (B1671886) ring of tryptophan have distinct chemical shifts that can be monitored to understand their local environment and interactions nih.govutexas.edu. For instance, 1D 1H-NMR studies on similar tryptophan-rich peptides have shown the existence of multiple distinct conformations in an aqueous solution, as indicated by differences in the Hε1-Trp resonances nih.gov. A significant challenge in NMR studies of arginine-rich peptides is the rapid exchange of the side-chain protons with the solvent, which can broaden the NMR signals nih.gov.

Role of Arginine and Tryptophan Residues in Peptide Conformation

The four arginine residues impart a significant positive charge to the peptide at physiological pH. This high density of positive charge can lead to electrostatic repulsion between the side chains, which may favor a more extended or random coil conformation in an aqueous solution to minimize these repulsive forces. However, these cationic residues are also capable of forming hydrogen bonds, which can contribute to stabilizing specific folded structures nih.gov. The guanidinium group of arginine is a key player in these interactions khanacademy.org.

The two tryptophan residues, with their large, hydrophobic indole side chains, play a significant role in the peptide's conformation through hydrophobic interactions and π-stacking nih.govkhanacademy.org. These interactions can drive the peptide to fold in a way that buries the hydrophobic tryptophan residues away from the aqueous environment. Furthermore, cation-π interactions between the positively charged guanidinium group of arginine and the electron-rich indole ring of tryptophan can occur, further stabilizing the peptide's structure nih.gov. The tryptophan side chains have a known preference for the interfacial region of lipid bilayers, a property that is important for the interaction of such peptides with cell membranes nih.gov.

Theoretical and Computational Studies of Peptide Structure

Theoretical and computational methods, such as molecular dynamics (MD) simulations, provide valuable insights into the conformational landscape of peptides at an atomic level. These simulations can model the behavior of the peptide in different environments and predict its most stable conformations mdpi.com.

For arginine-rich peptides, computational studies have been employed to understand their interactions with lipid membranes and their conformational changes upon binding. MD simulations can reveal how the peptide's structure adapts to the hydrophobic environment of the membrane and how the arginine and tryptophan residues orient themselves to maximize favorable interactions. These studies often show that such peptides maintain a significant degree of flexibility, allowing them to adopt different conformations depending on their environment.

Table 2: Key Inter-residue Interactions in Arginine-Tryptophan Peptides

Interaction Type Interacting Residues Description
Electrostatic Repulsion Arg - Arg Repulsion between positively charged guanidinium groups.
Hydrogen Bonding Arg - Arg, Arg - Trp Formation of hydrogen bonds between side chains and backbone.
Hydrophobic Interaction Trp - Trp The tendency of tryptophan side chains to associate in an aqueous environment.
π-Stacking Trp - Trp Stacking of the aromatic indole rings.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful method for examining the dynamic behavior of peptides in various environments. By simulating the movements of atoms and molecules over time, MD can reveal insights into a peptide's conformational stability, flexibility, and interactions with its surroundings, such as a cell membrane.

For arginine- and tryptophan-rich peptides, MD simulations have shown that the interplay between the cationic arginine residues and the hydrophobic, aromatic tryptophan residues is crucial for their interaction with lipid bilayers. nih.gov The arginine side chains, with their guanidinium groups, form strong electrostatic interactions and hydrogen bonds with the negatively charged phosphate groups of lipids. nih.govnih.gov Simultaneously, the tryptophan indole side chains show a preference for embedding at the interfacial region of the membrane, a zone between the hydrophobic core and the hydrophilic headgroups. nih.gov

Conformational Energy Calculations

Conformational energy calculations are employed to identify the most stable three-dimensional structures, or conformers, of a peptide. These methods, often used in conjunction with MD simulations, map the potential energy surface of the molecule to locate low-energy states. researchgate.netnyu.edu The calculations consider various forces, including bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. researchgate.net

For short linear peptides, the conformational landscape can be complex, with multiple stable structures separated by small energy differences. nyu.edunih.gov Studies on model peptides like Pro-Leu-Gly-NH2 have revealed the presence of specific, preferred compact conformations, such as β-turns, which are stabilized by intramolecular hydrogen bonds. researchgate.net The stability of these structures is inherent to the peptide's backbone conformation. researchgate.net

In the case of this compound, conformational energy calculations would aim to determine the preferred backbone dihedral angles (phi and psi) and the orientation of the large arginine and tryptophan side chains. The analysis would likely reveal multiple low-energy conformers, some characterized by intramolecular hydrogen bonds between the arginine side chains and the peptide backbone or between adjacent residues. The bulky tryptophan side chains would also significantly influence the accessible conformations through steric hindrance and potential π-π stacking or cation-π interactions with arginine. nih.govresearchgate.net

Quantum Chemical Studies on Electronic Properties

Quantum chemical studies, such as those using Density Functional Theory (DFT), provide a detailed understanding of a peptide's electronic properties, which are governed by the arrangement of its electrons. nih.gov These properties, including charge distribution, dipole moment, and molecular orbitals (HOMO/LUMO), are critical for understanding intermolecular interactions.

The electronic character of this compound is dominated by its constituent amino acids.

Tryptophan (Trp) : The indole side chain of tryptophan is unique. While hydrophobic, it is also polar and can act as a hydrogen-bond donor. nih.gov Its large aromatic system is highly polarizable and can engage in various non-covalent interactions, including π-π stacking, cation-π, and anion-π interactions. researchgate.net These electronic features are essential for the peptide's ability to interact with diverse molecular environments, particularly at membrane interfaces. nih.govresearchgate.net

Arginine (Arg) : The guanidinium group on arginine's side chain is positively charged at physiological pH. nih.gov DFT studies on arginine itself have been used to calculate the electronic energies and relative stabilities of its various conformers and ionic states. nih.gov These calculations provide precise values for properties like total electronic energy and dipole moment, which are fundamental to its strong electrostatic interactions. nih.gov

A quantum chemical analysis of the full this compound peptide would map the electrostatic potential across the molecule, highlighting the strongly positive regions around the four arginine residues and the electron-rich indole rings of the tryptophan residues. This charge distribution is key to its initial electrostatic attraction to negatively charged surfaces.

The table below presents data from a DFT study on the dication species of arginine, illustrating the type of electronic property data obtained from such quantum chemical calculations.

Arginine ConformerCalculation MethodTotal Electronic Energy (Etot, Hartree)Relative Energy (ΔErel, kcal/mol)Dipole Moment (Debye)
Arg Dication 1B3LYP-510.6120.002.84
Arg Dication 1ωb97XD-510.3720.002.92
Arg Dication 2B3LYP-510.6101.252.01
Arg Dication 2ωb97XD-510.3701.252.09

This table is based on data for the arginine dication species as reported in DFT studies and is illustrative of the outputs of quantum chemical calculations. nih.gov 1 Hartree = 627.503 kcal/mol. The conformer with the most negative electronic energy is set as the reference (0.00 kcal/mol). nih.gov

In Vitro Biological Activities and Molecular Mechanisms

Antimicrobial Properties

The antimicrobial efficacy of peptides rich in arginine and tryptophan stems from the distinct chemical properties of these amino acids. nih.gov Arginine's guanidinium (B1211019) group endows the peptide with a cationic nature, promoting electrostatic interactions with the anionic components prevalent in bacterial membranes. researchgate.netnih.gov Concurrently, tryptophan exhibits a strong preference for the interfacial zone of lipid bilayers. nih.govresearchgate.net This combination allows for potent antimicrobial action even in short peptide sequences. nih.govresearchgate.net

Activity against Gram-Positive Bacterial Strains

Peptides composed of arginine and tryptophan have demonstrated significant activity against a variety of Gram-positive bacteria. nih.gov The initial attraction is facilitated by the interaction between the peptide's positive charges and the negatively charged teichoic acids in the Gram-positive cell wall. While specific minimum inhibitory concentration (MIC) data for H-Arg-Arg-Arg-Arg-Trp-Trp-NH2 is not extensively detailed in the available research, studies on structurally similar peptides provide insight into its expected potency. For instance, various engineered cationic antimicrobial peptides (eCAPs) rich in Arg and Trp show broad activity against Gram-positive pathogens, including multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). asm.org

The table below presents the antimicrobial activity of representative Arg-Trp containing peptides against several Gram-positive bacterial strains.

PeptideBacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
[DipR]5S. pneumoniae0.39
((DipR)2(WR)3)S. pneumoniae0.78
[DipR]5MRSA6.25
((DipR)2(WR)3)MRSA12.5
[DipR]5E. faecium12.5
((DipR)2(WR)3)E. faecalis12.5
[R4W4]MRSA~3.3 (2.67 µg/mL)

Data is for structurally related Arg-Trp peptides as reported in the literature. mdpi.com

Activity against Gram-Negative Bacterial Strains

The outer membrane of Gram-negative bacteria, rich in negatively charged lipopolysaccharide (LPS) molecules, serves as a primary target for cationic Arg-Trp peptides. mdpi.com These peptides demonstrate broad-spectrum activity, effectively targeting various Gram-negative pathogens. nih.gov Studies on peptides like (RW)n-NH2 show that chain length is a crucial factor, with hexameric and octameric versions significantly inhibiting the growth of Escherichia coli. nih.gov The peptide WR12, another example, exhibits potent activity against multidrug-resistant Gram-negative bacteria. asm.org

The table below summarizes the minimum inhibitory concentrations (MICs) of representative Arg-Trp peptides against common Gram-negative bacteria.

PeptideBacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
Tritrp–AgbE. coli2–4
Tritrp–hArgE. coli2–4
[DipR]5K. pneumoniae12.5
((DipR)2(WR)3)K. pneumoniae12.5
[DipR]5P. aeruginosa25
((DipR)2(WR)3)E. coli6.25

Data is for structurally related Arg-Trp peptides as reported in the literature. nih.govmdpi.com

Antifungal Activity (as observed in related Arg-Trp peptides)

In addition to antibacterial properties, peptides rich in arginine and tryptophan have been shown to possess antifungal activity. mdpi.commdpi.com Their cationic and amphipathic nature enables them to interact with and disrupt the negatively charged fungal cell membrane, a mechanism analogous to their antibacterial action. mdpi.com Studies on various linear and cyclic peptides containing alternating arginine and hydrophobic residues have demonstrated efficacy against clinically relevant fungal pathogens. mdpi.com

The antifungal activity of representative Arg-Trp containing peptides is detailed in the table below.

PeptideFungal StrainMinimum Inhibitory Concentration (MIC) (µM)
[DipR]5A. fumigatus1.6
((DipR)4(WR))A. fumigatus1.6
[DipR]5C. parapsilosis6.6
((DipR)4(WR))C. parapsilosis6.6
[DipR]5C. albicans>6.6
((DipR)4(WR))C. albicans>6.6

Data is for structurally related Arg-Trp peptides as reported in the literature. mdpi.com

Mechanisms of Antimicrobial Action

The antimicrobial activity of Arg-Trp rich peptides is primarily driven by their direct interaction with and disruption of microbial cell membranes. frontiersin.org This mechanism is advantageous as it is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways. frontiersin.org

The mechanism of action begins with the electrostatic attraction between the positively charged arginine residues and the net negative charge of microbial membranes. researchgate.netnih.gov Following this initial binding, the hydrophobic tryptophan side chains anchor the peptide at the membrane interface. nih.govresearchgate.net The large, bulky indole (B1671886) side chain of tryptophan is crucial for inserting into the lipid bilayer, where it disrupts the packing of lipid acyl chains. researchgate.net This disruption compromises membrane integrity, leading to permeabilization, the formation of transient pores, and leakage of cellular contents, which ultimately results in cell death. mdpi.comnih.gov The interplay between arginine and tryptophan can also involve cation-pi interactions, which further enhances the peptide-membrane association and facilitates disruption. nih.govresearchgate.net

Arg-Trp rich peptides are known to act rapidly against bacteria. asm.org The kinetics of bacterial growth inhibition can be monitored in real-time by measuring the optical density (absorbance) of a bacterial culture over several hours in the presence of the peptide. frontiersin.org A lack of increase in absorbance indicates growth inhibition. frontiersin.org Furthermore, killing kinetics can be determined by quantifying the number of viable bacterial cells (colony-forming units) over a shorter time frame, typically up to three hours. frontiersin.org Studies on engineered Arg-Trp peptides have demonstrated this rapid bactericidal activity, where a significant reduction in viable bacteria is observed shortly after exposure. asm.org This rapid killing is consistent with a mechanism based on the swift and irreversible disruption of the cell membrane. frontiersin.org

Bactericidal versus Bacteriostatic Effects

The distinction between bactericidal (bacteria-killing) and bacteriostatic (bacteria-inhibiting) effects is crucial in the development of new antimicrobial agents. For arginine- and tryptophan-rich peptides, the mechanism of action generally involves direct interaction with and disruption of the bacterial cell membrane, which typically leads to a bactericidal outcome.

Studies on short, cationic peptides with repeating arginine (Arg) and tryptophan (Trp) residues, which are structurally similar to this compound, have been conducted to determine their antimicrobial effects. For instance, a series of linear peptides with the general formula (RW)n-NH2 (where n=2, 3, or 4) were evaluated for their activity against Escherichia coli. To ascertain whether their effect was bactericidal or bacteriostatic, viable cell counts were performed after treating the bacteria with the peptides. The results indicated that the hexameric [(RW)3-NH2] and octameric [(RW)4-NH2] peptides are indeed bactericidal.

A study investigating these effects treated E. coli RP437 cells with 25 μM concentrations of the hexameric and octameric peptides for 3 hours. The number of viable cells was reduced by over 90%, confirming a potent bactericidal effect.

PeptideConcentrationTreatment TimeOrganismReduction in Viable Cells (%)Effect
(RW)3-NH225 μM3 hoursE. coli RP43790.4 ± 1.3Bactericidal
(RW)4-NH225 μM3 hoursE. coli RP43790.1 ± 1.5Bactericidal

Immunomodulatory Potential

Peptides rich in arginine and tryptophan often exhibit immunomodulatory properties in addition to their direct antimicrobial actions. nih.gov These host defense peptides (HDPs) can modulate the host's immune response, for example, by influencing the production of cytokines and chemokines. nih.gov

The balance and position of cationic (arginine) and hydrophobic (tryptophan) residues are critical for these immunomodulatory functions. Research on Innate Defense Regulator (IDR) peptides, which are synthetic host defense peptides, has shown that their immunomodulatory activities can be separated from their direct antimicrobial effects. For example, in the peptide IDR-1002, substituting a key tryptophan residue with arginine was found to mitigate its immunomodulatory functions, such as the suppression of pro-inflammatory cytokines, without necessarily affecting its antimicrobial potency. acs.org This highlights the specific structural requirements for immunomodulation. acs.org

While direct studies on this compound are not available, its structure, rich in both Arg and Trp, suggests it may possess the ability to influence immune responses. Arginine metabolism itself is a critical checkpoint in immunity, and tryptophan catabolism produces immunoregulatory molecules. frontiersin.org The peptide VR-12, another designed short peptide rich in arginine and tryptophan, was noted for its potential to modulate inflammation in the context of peri-implantitis, further supporting the immunomodulatory potential of this class of peptides. nih.govfrontiersin.org

Receptor Interaction and Signaling Pathways

The primary mechanism of action for many antimicrobial peptides, particularly those rich in arginine and tryptophan, involves direct interaction with the cell membranes of microorganisms. The peptide this compound is highly cationic due to its four arginine residues. This positive charge facilitates an initial electrostatic attraction to the negatively charged components abundant in bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.

Following this initial binding, the tryptophan residues play a crucial role. Tryptophan has a strong preference for the interfacial region of lipid bilayers—the area between the hydrophilic lipid headgroups and the hydrophobic acyl chains. The bulky, hydrophobic indole side chain of tryptophan acts as a membrane anchor, embedding itself into this interfacial zone. This insertion helps to disrupt the local lipid packing and destabilize the membrane. The combination of arginine's electrostatic interactions and tryptophan's interfacial anchoring is a key driver of membrane permeabilization, which can lead to pore formation, leakage of cellular contents, and ultimately, cell death.

While direct membrane disruption is a key mechanism for antimicrobial activity, the "Arg-Trp" motif is also recognized as a critical component of ligands for certain G-protein coupled receptors (GPCRs), such as the melanocortin receptors (MCRs).

The endogenous ligands for the five subtypes of melanocortin receptors (MC1R to MC5R) all contain a core pharmacophore sequence: His-Phe-Arg-Trp. nih.govnih.govacs.orgnih.govnih.gov This tetrapeptide sequence is considered the minimal messaging motif required for receptor recognition and stimulation. nih.govnih.gov The arginine and tryptophan residues within this motif are particularly important for agonist activity. nih.gov Given the presence of the Arg-Trp sequence in this compound, it is plausible that it or similar peptides could interact with melanocortin receptors, although the absence of the His-Phe portion would likely alter any such activity significantly.

Similarly, the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, binds the endogenous peptide Nociceptin/Orphanin FQ (N/OFQ). nih.govmdpi.com This 17-amino acid peptide contains arginine and is involved in a wide range of neurological pathways. nih.govmdpi.com The development of synthetic peptide ligands for the NOP receptor has sometimes involved the inclusion of arginine and tryptophan residues to modulate binding and activity. For instance, the peptide [Arg¹⁴, Lys¹⁵]N/OFQ was found to have a higher binding affinity and potency at the human ORL1 receptor than N/OFQ itself. nih.gov

Extensive structure-activity relationship (SAR) studies have been performed on the melanocortin tetrapeptide template, Ac-His-D-Phe-Arg-Trp-NH2, providing insight into the roles of the arginine and tryptophan residues.

Modification of the tryptophan residue at position 9 (α-MSH numbering) in this template has a significant impact on receptor potency and selectivity. nih.gov For example, while the MC1R is relatively tolerant to modifications at the Trp position, the MC4R and MC5R show a dramatic decrease in potency with such changes. nih.gov This suggests that the indole moiety of tryptophan is a crucial determinant for agonist activity at these specific receptor subtypes. nih.gov

The arginine residue at position 8 is also critical. Its guanidinium side chain is involved in key interactions with the receptor. Studies on related peptides have shown that removing this charged group decreases potency, while modifications can be used to fine-tune selectivity between the MCR subtypes.

The table below summarizes the agonist activity (EC50) of the lead tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 at various mouse melanocortin receptors, illustrating the baseline activity of this core motif.

PeptidemMC1R EC50 (nM)mMC3R EC50 (nM)mMC4R EC50 (nM)mMC5R EC50 (nM)
Ac-His-DPhe-Arg-Trp-NH220156174

The SAR studies on melanocortin tetrapeptides demonstrate that subtle changes to the core Arg-Trp containing sequence can shift a ligand's profile from a potent agonist at one receptor subtype to an antagonist at another. For example, the substitution of D-Phe with (pI)D-Phe in the Ac-His-D-Phe-Arg-Trp-NH2 template resulted in a ligand that was a potent agonist at the mMC4R but acted as a partial agonist/antagonist at the mMC3R. nih.govnih.gov

This ability to tune selectivity is a key focus in drug design. By modifying the residues surrounding the core Arg-Trp motif, it is possible to develop ligands that are highly selective for one MCR subtype over others. For instance, specific modifications at the Trp position in the Ac-His-D-Phe-Arg-Trp-NH2 scaffold have yielded compounds with nanomolar potency at the peripherally expressed MC1R and MC5R, but only micromolar potency at the centrally expressed MC3R and MC4R. nih.gov This demonstrates that the Arg-Trp dipeptide, within a specific structural context, is a critical determinant of ligand selectivity and efficacy at melanocortin receptors.

Binding to Specific Receptors (e.g., Melanocortin Receptors in related peptides, NOP Receptor in related peptides)

Proteolytic Stability and Metabolic Degradation Mechanisms (in vitro models)

The therapeutic applicability of peptides like this compound is often limited by their susceptibility to proteolytic degradation in biological fluids. Understanding their stability in the presence of proteases is crucial for developing strategies to enhance their bioavailability and efficacy.

Susceptibility to Serum Proteases

Peptides rich in arginine (Arg) and lysine (B10760008) (Lys) are particularly vulnerable to degradation by serine proteases, such as trypsin, which are abundant in serum and the gastrointestinal tract. mdpi.comnih.gov Trypsin specifically cleaves peptide bonds at the C-terminal side of these cationic residues. nih.govnih.gov Given its sequence, which contains four consecutive arginine residues, this compound is expected to be highly susceptible to rapid degradation by trypsin and other serum proteases. nih.gov

Studies on similar tryptophan- and arginine-rich peptides confirm this vulnerability. For instance, peptides containing Arg and Lys are often rapidly degraded when incubated with trypsin, sometimes in less than 60 minutes. nih.gov The presence of aromatic residues like tryptophan (Trp) can also make peptides susceptible to chymotrypsin, another protease that recognizes large hydrophobic side chains. nih.govnih.gov

Modifications to the peptide's terminals can influence its stability. While C-terminal amidation, as seen in this compound, can increase antimicrobial activity, it often has little effect on its proteolytic degradation in human serum. researchgate.net Conversely, N-terminal acetylation has been shown to significantly increase protease resistance, although it may decrease biological activity. researchgate.net

Table 1: General Susceptibility of Arginine-Tryptophan Rich Peptides to Proteases This table is interactive. Click on the headers to sort.

Peptide Feature Protease Susceptibility Reference
Arginine/Lysine Residues Trypsin High nih.gov
Tryptophan/Aromatic Residues Chymotrypsin High nih.gov
Unmodified N-terminus Exopeptidases High researchgate.net
C-terminal Amidation Serum Proteases No significant change researchgate.net
N-terminal Acetylation Serum Proteases Decreased researchgate.net

Structure Activity Relationship Sar Studies and Rational Peptide Design

Elucidation of Key Residues for Specific Biological Activities

Identifying the amino acid residues that are critical for a peptide's function is a cornerstone of SAR studies. For peptides like H-Arg-Arg-Arg-Arg-Trp-Trp-NH2, which are rich in cationic and hydrophobic residues, both the arginine and tryptophan components are expected to play pivotal roles.

Positional scanning is a powerful technique used to systematically evaluate the importance of each amino acid at every position within a peptide sequence. genscript.com In this method, a library of peptides is synthesized where each position is individually substituted with all other natural amino acids. genscript.com By screening these libraries for biological activity, researchers can identify which substitutions are well-tolerated and which are detrimental, thereby pinpointing the key residues for function. proteogenix.science

For instance, in a related melanocortin tetrapeptide, Ac-His-D-Phe-Arg-Trp-NH2, a positional scanning library was created by modifying the Tryptophan position. nih.gov The results showed that different substitutions significantly impacted the peptide's agonist activity at various melanocortin receptors, highlighting the critical role of this specific residue. nih.gov

Another common technique is alanine (B10760859) scanning mutagenesis, where each amino acid residue in the peptide is systematically replaced with alanine. creative-peptides.com Alanine is chosen because its small, non-polar side chain generally does not introduce significant steric or electronic perturbations, allowing for a clearer assessment of the original side chain's contribution to activity. creative-peptides.com If an alanine substitution leads to a significant loss of activity, it suggests that the original residue's side chain was crucial for the peptide's function. creative-peptides.com

Computational residue scanning can also be employed to predict the effects of mutations on peptide stability and affinity for its target. mdpi.com This in silico approach can guide the design of mutagenesis studies by identifying promising mutations for experimental validation. mdpi.com

The cluster of four arginine residues at the N-terminus of this compound is a defining feature of the peptide. Arginine's guanidinium (B1211019) group is positively charged at physiological pH, making this peptide highly cationic. researchgate.net This positive charge is fundamental for its initial interaction with negatively charged cell membranes through electrostatic attraction. nih.govnih.gov

Studies on arginine-rich cell-penetrating peptides (CPPs) have consistently demonstrated the essential role of the guanidinium group in facilitating cellular uptake. researchgate.netnih.gov The dispersed positive charge of the guanidinium group is thought to enhance electrostatic interactions with the negatively charged components of bacterial and mammalian cell membranes, such as phospholipids (B1166683) and glycosaminoglycans. nih.govnih.gov It has been suggested that arginine is more effective than lysine (B10760008) in promoting membrane permeability. mdpi.com

The number of arginine residues is also a critical factor. Research on oligoarginine peptides has shown that there is an optimal number of residues for efficient cellular uptake, typically ranging from seven to fifteen. nih.gov This suggests that the density of positive charge plays a significant role in the peptide's ability to interact with and traverse the cell membrane.

The two tryptophan residues at the C-terminus of the peptide provide a crucial hydrophobic component. Tryptophan is known for its preference to locate at the water-membrane interface, acting as an anchor. nih.govmdpi.com Its bulky, aromatic indole (B1671886) side chain can engage in various noncovalent interactions, including hydrophobic, electrostatic, π-π, and π-cation interactions. nih.govrawdatalibrary.net

In the context of membrane-active peptides, tryptophan residues are instrumental in the insertion of the peptide into the lipid bilayer. nih.govnih.gov Intrinsic tryptophan fluorescence studies have shown that peptides containing this amino acid can partition into the membrane, positioning themselves just below the lipid headgroups. nih.gov This insertion can disrupt the membrane's organization, a key step in the mechanism of action for many antimicrobial and cell-penetrating peptides. nih.gov

The number and position of tryptophan residues can significantly influence a peptide's activity. nih.gov Studies on analogs of the cell-penetrating peptide RW9 (RRWWRRWRR) revealed that both the number of tryptophans and their positioning are important for internalization efficacy. nih.gov Similarly, replacing tryptophan with another hydrophobic residue like phenylalanine can drastically reduce cellular uptake, even if the peptide still accumulates in the cell membrane. nih.gov This underscores the unique properties of tryptophan in facilitating membrane translocation.

Influence of Peptide Length and Sequence on Activity

The interplay between length and sequence is complex. Longer peptides have a greater potential to adopt stable secondary structures, such as α-helices, which can be important for their mechanism of action. nih.gov For example, a stable helical structure can be necessary for the cell-penetrating abilities of some arginine-rich peptides. nih.gov

Impact of N- and C-Terminal Modifications on Biological Profile

A common C-terminal modification is amidation, as seen in this compound. The replacement of the C-terminal carboxyl group with an amide group neutralizes the negative charge, which can be beneficial for activity. sigmaaldrich.com In many naturally occurring peptides, C-terminal amidation is a crucial post-translational modification that enhances their biological function. nih.gov

N-terminal modifications can also be employed to alter a peptide's properties. Acetylation is a frequent modification that removes the positive charge of the N-terminal amino group, which can influence the peptide's interaction with its target. creative-peptides.com Other modifications, such as the addition of fatty acid moieties, can increase the hydrophobicity of the peptide and potentially enhance its membrane-penetrating capabilities. nih.gov

The table below summarizes some common terminal modifications and their general effects on peptide properties.

ModificationTerminusGeneral Effect on Peptide Properties
Amidation C-terminusNeutralizes negative charge, can increase stability and activity. nih.govsigmaaldrich.com
Acetylation N-terminusNeutralizes positive charge, can increase stability. creative-peptides.com
Biotinylation N-terminus or Lysine side chainAllows for detection and purification. creative-peptides.com
Fatty Acid Acylation N-terminusIncreases hydrophobicity, can enhance membrane interaction. nih.gov
Glycosylation N-terminus, C-terminus, or side chainCan improve solubility, stability, and bioavailability. proteogenix.science

Rational Design Principles for Enhanced Potency and Selectivity

The insights gained from SAR studies provide the foundation for the rational design of new peptides with improved properties. The goal is often to enhance potency (the concentration required for a desired effect) and selectivity (the ability to act on a specific target while minimizing off-target effects).

Key principles in the rational design of peptides like this compound include:

Optimizing Cationicity: As established, the arginine content is crucial for interaction with negatively charged membranes. The number of arginine residues can be fine-tuned to maximize this interaction without inducing excessive toxicity. nih.gov In some cases, replacing arginine with analogs that have different side chain lengths has been explored, although this may not always alter antibacterial activity significantly. nih.gov

Modulating Hydrophobicity: The balance between hydrophobicity and cationicity is critical. Increasing hydrophobicity, for instance by adding more tryptophan residues or attaching lipid moieties, can enhance membrane interaction and activity. nih.gov However, excessive hydrophobicity can lead to poor solubility and increased toxicity. nih.gov

Conformational Constraint: Linear peptides are often flexible, which can be entropically unfavorable for binding to a receptor. Introducing conformational constraints, such as cyclization or the incorporation of non-natural amino acids that promote specific secondary structures (e.g., helices), can pre-organize the peptide into its bioactive conformation, leading to increased potency and stability. mdpi.com

Improving Proteolytic Stability: Peptides are susceptible to degradation by proteases. To enhance their stability, non-natural amino acids (e.g., D-amino acids or ornithine) can be incorporated to disrupt recognition by proteases. mdpi.com Terminal modifications, as discussed earlier, also play a key role in preventing degradation. creative-proteomics.com

Enhancing Target Specificity: By understanding the specific interactions that govern a peptide's binding to its target, modifications can be made to favor binding to the desired target over others. For example, in the melanocortin system, modifications to the tryptophan residue of a tetrapeptide allowed for the design of ligands with selectivity for peripheral versus central receptors. nih.gov

The table below provides examples of rational design strategies and their intended outcomes.

Design StrategyIntended OutcomeExample
Increase Arginine Content Enhance electrostatic interaction with membranesIncreasing the number of arginine residues in cell-penetrating peptides. nih.gov
Incorporate Additional Tryptophan Residues Increase hydrophobicity and membrane insertionAdding tryptophan tags to antimicrobial peptides. nih.gov
Cyclization Introduce conformational constraint, improve stabilityCyclization of α-MSH analogs to create potent and stable ligands. nih.gov
Incorporate D-amino acids Increase proteolytic stabilityCreation of all-D versions of cell-penetrating peptides. nih.gov
Terminal Modifications (e.g., Amidation) Neutralize charge, improve stabilityC-terminal amidation of many bioactive peptides. nih.gov

Computational Chemistry in SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) for the peptide this compound and its analogues has been significantly advanced through the use of computational chemistry. These in silico methods provide a theoretical framework to understand the molecular features governing the peptide's biological activity, guiding the rational design of more potent and selective derivatives. By modeling the peptide and its interactions with biological targets at an atomic level, researchers can predict activity, elucidate mechanisms of action, and prioritize compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For peptides like this compound, QSAR studies are instrumental in identifying the key physicochemical properties that dictate their efficacy.

The development of a QSAR model for a series of peptides related to this compound typically involves calculating a set of molecular descriptors. These descriptors quantify various aspects of the peptide's structure, such as hydrophobicity, electronic properties, steric features, and topological indices. For instance, the high positive charge conferred by the four arginine residues and the hydrophobicity of the two tryptophan residues are critical descriptors for this class of peptides. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Cationic Peptides

Descriptor ClassSpecific Descriptor ExampleRelevance to this compound
Electronic Net Charge at pH 7The four arginine residues provide a high positive charge, crucial for initial interaction with negatively charged cell membranes.
Hydrophobicity LogP (Partition Coefficient)The two tryptophan residues contribute significant hydrophobicity, facilitating membrane insertion and interaction. nih.gov
Steric/Topological Molecular VolumeDefines the size and shape of the peptide, influencing how it fits into a binding site or disrupts a membrane.
Hydrogen Bonding Number of H-bond Donors/AcceptorsThe guanidinium groups of arginine and the indole rings of tryptophan are key sites for hydrogen bonding. nih.gov

Ligand-Receptor Docking and Binding Free Energy Calculations

While peptides like this compound often exert their effects by interacting with cell membranes, the principles of ligand-receptor docking are applied when a specific protein target is known or hypothesized. Molecular docking simulations predict the preferred orientation of the peptide (the ligand) when bound to a specific receptor, as well as the strength of the interaction.

In a typical docking study, a 3D model of the target receptor is used as a template. The this compound peptide is then computationally placed into the receptor's binding site in numerous possible conformations. A scoring function estimates the binding affinity for each pose, identifying the most stable complex. These simulations can reveal key interactions, such as hydrogen bonds between the arginine residues and acidic amino acids in the receptor, or pi-stacking interactions involving the tryptophan residues.

Following docking, binding free energy calculations are often performed to provide a more accurate estimation of the binding affinity. These calculations, using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), account for solvation effects and conformational changes upon binding. For arginine-rich cell-penetrating peptides, these calculations have been crucial in quantifying the energy barriers for translocation across a lipid bilayer, a process analogous to receptor binding in its complexity. The results can differentiate between various proposed mechanisms, such as pore formation versus direct penetration.

Table 2: Illustrative Docking and Binding Energy Data for a Peptide-Target Interaction

Interaction TypeKey Residues Involved (Peptide)Key Residues Involved (Hypothetical Receptor)Estimated Contribution to Binding Energy (kcal/mol)
Electrostatic Arginine (Arg1-4)Aspartate, Glutamate-15 to -25
Hydrophobic Tryptophan (Trp5-6)Phenylalanine, Leucine-5 to -10
Hydrogen Bonding Arginine (Guanidinium group)Asparagine, Glutamine-3 to -7
Pi-Stacking Tryptophan (Indole ring)Phenylalanine, Tyrosine-2 to -5

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would define the spatial relationship between key features like positive charges, hydrophobic centers, and hydrogen bond donors/acceptors.

A pharmacophore can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). For arginine- and tryptophan-rich antimicrobial peptides, a common pharmacophore model includes multiple cationic centers and hydrophobic/aromatic features arranged in a specific amphipathic geometry. nih.gov

The key features of a pharmacophore for this compound would likely include:

Four Cationic/Positive Ionizable Centers: Corresponding to the guanidinium groups of the four arginine residues.

Two Hydrophobic/Aromatic Centers: Representing the indole rings of the two tryptophan residues.

Hydrogen Bond Donors: Located on the arginine and tryptophan side chains.

This model serves as a 3D query for screening virtual libraries of compounds to identify novel molecules that match the pharmacophore and are therefore likely to possess similar biological activity. It also provides a blueprint for the de novo design of new peptides, ensuring that the critical interactive elements are correctly positioned. Combining QSAR and pharmacophore modeling has been shown to be an effective strategy for understanding ligand-target interactions and predicting the activity of antimicrobial cell-penetrating peptides. nih.gov

Non Clinical and Research Applications

Development of Model Peptides for Studying Membrane-Peptide Interactions

The fundamental characteristics of H-Arg-Arg-Arg-Arg-Trp-Trp-NH2, with its distinct cationic and hydrophobic domains, make it a relevant model for investigating the interactions between peptides and biological membranes. The arginine residues, with their positively charged guanidinium (B1211019) groups, are anticipated to facilitate initial electrostatic interactions with the negatively charged components of microbial membranes. nih.gov Concurrently, the tryptophan residues have a known affinity for the interfacial region of lipid bilayers, anchoring the peptide to the membrane. nih.gov

While direct studies on this compound are limited, research on the closely related peptide Ac-RRWWRF-NH2 reveals significant insights. This analogous peptide has been shown to strongly influence the phase behavior of model membranes that are rich in phosphatidylglycerol, a key component of bacterial membranes. nih.govnih.gov In contrast, it has minimal effect on membranes composed of zwitterionic phosphatidylcholine, which is prevalent in erythrocyte membranes. nih.govnih.gov This selectivity suggests that such peptides preferentially interact with and disrupt microbial membranes over mammalian ones. Structural studies of Ac-RRWWRF-NH2 bound to membrane-mimicking micelles indicate the formation of an amphipathic structure, which is thought to enable deeper penetration into the membrane's interfacial region, leading to destabilization. nih.govnih.gov

Molecular dynamics simulations of similar cyclic peptides containing arginine and tryptophan, such as cyclo(RRWWRF), further elucidate these interactions. These simulations show the peptides positioning themselves at the membrane-water interface, causing increased packing of the lipid molecules. researchgate.net This alteration of the membrane's physical properties is believed to contribute to its destabilization. researchgate.net

Advanced Materials Science Applications (e.g., self-assembly properties, hydrogels)

There is currently a lack of specific research on the self-assembly properties and hydrogel formation of this compound. However, the field of peptide-based materials science provides a context for its potential in this area. Peptides, in general, are known to self-assemble into various nanostructures, including hydrogels, through non-covalent interactions like hydrogen bonding and hydrophobic interactions. nih.gov The presence of tryptophan residues in peptides has been shown to promote the formation of self-assembled nanostructures. nih.gov Furthermore, self-assembling peptide hydrogels are being explored for a variety of biomedical applications, including as scaffolds for tissue engineering and as matrices for the controlled release of therapeutics. beilstein-journals.org Given its composition, it is plausible that this compound could exhibit self-assembly properties under specific conditions, but this remains to be experimentally verified.

Biochemical Tool Development for Receptor Studies

No specific studies have been identified that utilize this compound as a biochemical tool for receptor studies. The development of peptide-based tools for studying receptors is an active area of research, where peptides are designed to bind to specific receptors to elucidate their function or to act as agonists or antagonists.

Antimicrobial Research Agents

Peptides rich in arginine and tryptophan are well-documented for their potent and broad-spectrum antimicrobial activity. nih.gov The cationic nature of arginine facilitates the targeting of negatively charged bacterial cell walls, while the hydrophobic tryptophan residues contribute to membrane disruption. nih.gov Studies on a variety of arginine- and tryptophan-containing peptides have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 1: Antimicrobial Activity of a Related Peptide

PeptideTarget OrganismMIC (µM)
(RW)3S. aureus>13
(RW)3Gram-negative pathogens~7

Data for (RW)3, a related arginine-tryptophan peptide. nih.gov

Potential in Cosmeceutical Research (as a research compound for skin function modulation)

There is no specific research available on the use of this compound in cosmeceutical research. Peptides are increasingly being investigated in cosmetics for their potential to modulate skin functions, such as promoting collagen synthesis or providing antioxidant effects. nih.govubc.cagatech.edu However, the specific application of this peptide in the field of dermatology and cosmetics has not been documented in the available scientific literature.

Development of Research Probes for Biological Systems

Currently, there is no information available regarding the development of this compound as a research probe. The development of peptide-based probes, often through fluorescent labeling, is a common strategy to study biological processes, such as cellular uptake and localization. acs.org The synthesis of such a probe using this compound as the base molecule would be a necessary first step for such investigations.

Toxicity Screening against Non-Target Cell Lines (e.g., human cancer cell lines, erythrocytes)

The toxicity of antimicrobial peptides towards mammalian cells is a critical factor in their potential as research tools. A key measure of this is their hemolytic activity, or their ability to lyse red blood cells (erythrocytes). Peptides that are selective for microbial membranes over mammalian membranes are of greater interest. Studies on the related peptide Ac-RRWWRF-NH2 have shown that it has little effect on model membranes composed of phosphatidylcholine, a primary component of erythrocyte membranes, suggesting low hemolytic activity. nih.govnih.gov

The cytotoxicity of arginine- and tryptophan-rich peptides against various cell lines has also been investigated. For example, cyclic peptides composed of alternating arginine and tryptophan residues, such as [WR]5 and [WR]6, have been shown to have low cytotoxicity against normal kidney cells at certain concentrations. nih.govnih.gov However, cytotoxicity can increase with the number of arginine and tryptophan residues. nih.gov The d-enantiomer of a tryptophan- and arginine-rich nonapeptide, all-D HHC36, has demonstrated selective toxicity towards lung and breast cancer cells.

Table 2: Cytotoxicity and Hemolytic Activity of Related Peptides

PeptideCell LineAssayResult
[WR]5LLC-PK1 (normal kidney)Cell ViabilityNo significant toxicity at 25 µM
[WR]6LLC-PK1 (normal kidney)Cell ViabilityNo significant toxicity at 25 µM
[WR]7LLC-PK1 (normal kidney)Cell Viability21% reduction in cell proliferation at 25 µM
[WR]8LLC-PK1 (normal kidney)Cell Viability23% reduction in cell proliferation at 25 µM
[WR]9LLC-PK1 (normal kidney)Cell Viability55% reduction in cell proliferation at 25 µM
Ac-RRWWRF-NH2ErythrocytesDSC on model membranesLittle effect on phosphatidylcholine membranes

Data for related arginine-tryptophan peptides. nih.govnih.gov

Q & A

Q. What methodologies are recommended for synthesizing H-Arg-Arg-Arg-Arg-Trp-Trp-NH2 with high purity?

Solid-phase peptide synthesis (SPPS) is the standard approach, leveraging Fmoc/t-Bu chemistry to ensure controlled elongation and minimize side reactions. Post-synthesis, reverse-phase HPLC is critical for purification, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) used to confirm sequence integrity . For analogs, substitutions at arginine or tryptophan positions require optimization of coupling reagents (e.g., HATU/DIPEA) to enhance yield .

Q. Which spectroscopic techniques are most effective for characterizing this peptide’s structural integrity?

Circular dichroism (CD) spectroscopy is essential for analyzing secondary structure in solution, particularly for arginine-rich sequences prone to α-helix or β-sheet formation. Tandem MS/MS fragmentation validates the amino acid sequence, while NMR (e.g., 2D NOESY) resolves tertiary interactions. FT-IR can further confirm backbone conformations under varying pH conditions .

Q. What biological assays are commonly used to evaluate its antimicrobial potential?

Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are standard. Time-kill kinetics and membrane permeability assays (using SYTOX Green) quantify bactericidal activity. Hemolysis assays on mammalian erythrocytes assess selectivity, ensuring therapeutic potential .

Q. How does the peptide’s primary structure influence stability under physiological conditions?

The poly-arginine motif enhances cationic charge, improving solubility but increasing susceptibility to proteolysis. Stability studies in serum (e.g., 10% fetal bovine serum) with LC-MS monitoring over 24 hours can identify degradation hotspots. PEGylation or D-amino acid substitutions at tryptophan positions may prolong half-life .

Q. What ethical considerations are critical for in vivo studies involving this peptide?

Protocols must adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare), including dose optimization to minimize toxicity and humane endpoints. For human cell lines, ensure compliance with HIPAA and IRB approvals for donor-derived materials .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?

Discrepancies often arise from bioavailability or off-target effects. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro IC50 with plasma concentrations. Incorporate tissue distribution studies (e.g., radiolabeled peptide tracking) and adjust formulations (e.g., liposomal encapsulation) to enhance delivery .

Q. What computational models predict its interaction with lipid bilayers?

Molecular dynamics (MD) simulations (e.g., GROMACS) with lipid bilayers (POPC/POPG) can model membrane penetration. Free-energy calculations (umbrella sampling) quantify insertion barriers. Coarse-grained models (MARTINI) are useful for large-scale behavior but require validation via experimental techniques like surface plasmon resonance .

Q. How should experimental designs optimize pharmacokinetic profiling?

Use staggered sampling times (0.5–24 hours post-administration) in rodent models to capture absorption/distribution phases. LC-MS/MS quantifies plasma concentrations, while bile-duct cannulation assesses hepatic clearance. Protease inhibitors (e.g., aprotinin) in sample buffers prevent ex vivo degradation .

Q. What strategies reconcile contradictory cytotoxicity thresholds in literature?

Meta-analysis of cell line variability (e.g., HEK293 vs. HepG2) and culture conditions (serum content, pH) is critical. Dose-response curves with Hill slope analysis can identify outlier datasets. Cross-validate using orthogonal assays (MTT vs. ATP luminescence) to rule out assay-specific artifacts .

Q. What integrative approaches elucidate membrane interaction dynamics?

Combine atomic force microscopy (AFM) for real-time membrane deformation analysis with fluorescence resonance energy transfer (FRET) to monitor peptide-lipid proximity. Synchrotron radiation small-angle X-ray scattering (SAXS) provides nanoscale structural insights, complemented by isothermal titration calorimetry (ITC) for binding thermodynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.